

# (R,S)-Anatabine: A Technical Overview of its ADME Profile and Pharmacokinetics

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## Compound of Interest

Compound Name: (R,S)-Anatabine

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## Introduction

**(R,S)-Anatabine** is a minor alkaloid found in plants of the Solanaceae family, such as tobacco. [1] It is structurally related to nicotine and has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacokinetics of **(R,S)-Anatabine** is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of the ADME and pharmacokinetic properties of **(R,S)-Anatabine**, drawing from available preclinical and clinical data. While a Phase I clinical trial has been completed, detailed quantitative human pharmacokinetic data has not been made publicly available. Therefore, this guide synthesizes the known information from rodent studies and qualitative human trial reports.

## I. Absorption

Limited information is available regarding the oral absorption of **(R,S)-Anatabine** in humans. A Phase I clinical trial (NCT02432313) evaluated different oral formulations, including immediate and modified-release tablets, and the effect of food on its pharmacokinetic profile.[3][4] The successful completion of this trial suggests that anatabine is absorbed orally in humans, but specific parameters such as bioavailability and the rate of absorption have not been disclosed. [3][5]

In rodents, **(R,S)-anatabine** has been shown to be bioavailable following intraperitoneal administration.<sup>[6]</sup>

## II. Distribution

Data on the distribution of **(R,S)-Anatabine** in humans, including plasma protein binding and volume of distribution, is not currently available in the public domain.

Preclinical studies in rodents provide some insight into the distribution of anatabine. A study in mice demonstrated that anatabine is brain-penetrant.<sup>[7]</sup> Following intraperitoneal administration, the concentration of anatabine in the brain was found to be higher than in the plasma, suggesting active transport or high permeability across the blood-brain barrier.<sup>[7]</sup>

Table 1: **(R,S)-Anatabine** Distribution in Rodents<sup>[6]</sup><sup>[7]</sup>

Species	Route of Administration	Dose (mg/kg)	Brain to Plasma Ratio (Cmax)	Brain to Plasma Ratio (AUC)
Mouse	Intraperitoneal	2	2.5	3.5
Rat	Intravenous	1	Vdss: 1.23 L/kg	-

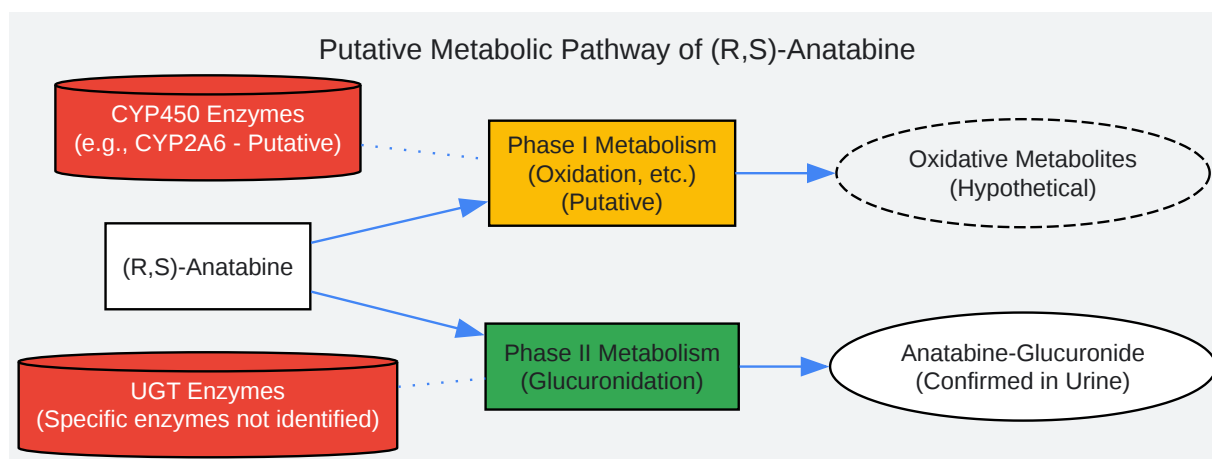
AUC: Area under the curve; Cmax: Maximum concentration; Vdss: Volume of distribution at steady state.

## III. Metabolism

The metabolism of **(R,S)-Anatabine** in humans is not fully elucidated, though evidence points to glucuronidation as a significant pathway.<sup>[8]</sup>

One of the primary metabolic pathways for anatabine is conjugation with glucuronic acid.<sup>[8]</sup> A study analyzing the urine of smokers found that anatabine is excreted as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine in urine was 0.74, indicating that a substantial portion of anatabine undergoes this Phase II metabolic reaction.<sup>[8]</sup><sup>[9]</sup> The specific UDP-glucuronosyltransferase (UGT) enzymes involved in this process have not yet been identified.

There is also some indication of involvement of the Cytochrome P450 (CYP) enzyme system in the metabolism of anatabine. In vitro studies have shown that (S)-(-)-anatabine is a potent inhibitor of human CYP2A6, which may suggest that this enzyme is also involved in its metabolism. However, further studies with human liver microsomes are needed to confirm the specific CYP isozymes responsible for anatabine metabolism and to identify the resulting metabolites.



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Caption: Putative metabolic pathways of **(R,S)-Anatabine**.

## IV. Excretion

The primary route of excretion for **(R,S)-Anatabine** and its metabolites appears to be through the urine.[8] Studies on smokers have quantified the urinary concentrations of anatabine.

Table 2: Urinary Excretion of Anatabine in Smokers[8]

Population	Number of Subjects	Median Urinary Anatabine Concentration (ng/mL)
Smokers	827	4.02

The lower urinary concentration of anatabine compared to another minor tobacco alkaloid, anabasine, in most smokers may be indicative of more extensive metabolism of anatabine prior

to excretion.[8]

## V. Pharmacokinetics

### Human Pharmacokinetics

A three-part Phase I clinical trial (NCT02432313) was conducted by Rock Creek Pharmaceuticals to evaluate the safety, tolerability, and pharmacokinetic profiles of different oral formulations of anatabine citrate in healthy volunteers.[3] The study included single and multiple dosing regimens, as well as an assessment of food effects.[3] While the company announced the successful completion of the trial and stated that a range of pharmacokinetic outcomes were observed, specific quantitative data such as C<sub>max</sub>, T<sub>max</sub>, AUC, clearance, and elimination half-life have not been made publicly available.[4][5]

### Rodent Pharmacokinetics

A detailed pharmacokinetic study of **(R,S)-anatabine** has been conducted in rats and mice, providing valuable preclinical data.[6]

Table 3: Pharmacokinetic Parameters of **(R,S)-Anatabine** in Rodents[6]

Species	Route	Dose (mg/kg)	C <sub>max</sub> (µg/mL)	T <sub>max</sub> (min)	t <sub>1/2</sub> (min)	CL (mL/min/kg)	V <sub>dss</sub> (L/kg)	F (%)
Rat	i.v.	1	-	-	68.4	8.11	1.23	-
Rat	i.p.	2	1.18	9.6	70.2	-	-	68.6
Rat	i.p.	5	2.73	9.6	70.2	-	-	68.6
Mouse	i.p.	2	1.37	7.2	12.6	-	-	-

i.v.: intravenous; i.p.: intraperitoneal; C<sub>max</sub>: Maximum concentration; T<sub>max</sub>: Time to maximum concentration; t<sub>1/2</sub>: Half-life; CL: Clearance; V<sub>dss</sub>: Volume of distribution at steady state; F: Bioavailability.

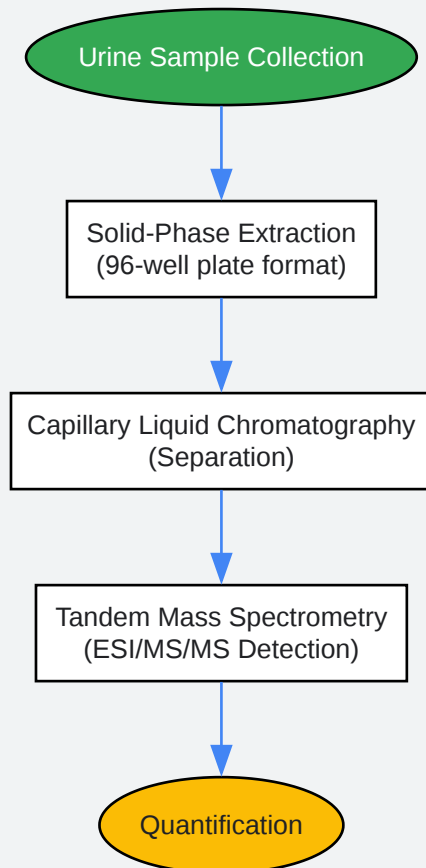
## VI. Experimental Protocols

## Quantification of Anatabine in Urine by LC-MS/MS

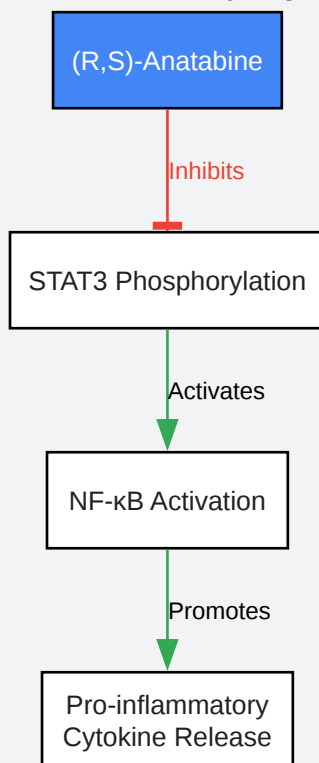
A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of anatabine in human urine.[8]

- **Sample Preparation:** Urine samples are typically prepared using a 96-well plate-based solid-phase extraction.
- **Chromatography:** Separation is achieved using a capillary liquid chromatography system.
- **Detection:** Quantification is performed using a tandem mass spectrometer with electrospray ionization (ESI/MS/MS).
- **Validation:** The method is validated for accuracy, precision, and limit of quantitation (LOQ). For anatabine, an LOQ of 0.15 ng/mL has been reported.[8]

## LC-MS/MS Bioanalytical Workflow for Anatabine in Urine



## Anatabine's Anti-Inflammatory Signaling Pathway



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